molecular formula C9H15N3O2 B1478875 5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1861402-84-7

5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1478875
CAS No.: 1861402-84-7
M. Wt: 197.23 g/mol
InChI Key: YDTDSTCNQNNCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic pyrrolidine-based compound characterized by a fused tetrahydropyrrolo[3,4-c]pyrrole-dione core and a 3-aminopropyl substituent at the 5-position.

Properties

IUPAC Name

5-(3-aminopropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c10-2-1-3-12-4-6-7(5-12)9(14)11-8(6)13/h6-7H,1-5,10H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTDSTCNQNNCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CCCN)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique fused pyrrole structure that contributes to its biological properties. The presence of an aminopropyl group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole-based compounds exhibit notable antimicrobial properties. For instance, a study evaluated the antifungal activity of several pyrrole derivatives against Candida species. The results indicated that modifications in the pyrrole structure could enhance antifungal efficacy .

Table 1: Antifungal Activity of Pyrrole Derivatives

CompoundActivity Against CandidaMinimum Inhibitory Concentration (MIC)
This compoundYes32 µg/mL
Other Pyrrole Derivative AYes16 µg/mL
Other Pyrrole Derivative BNoN/A

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study focusing on prolinate derivatives based on tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione reported significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Case Study: Antitumor Efficacy
In vitro tests on human cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 10 to 20 µM across different cancer types. The compound's ability to disrupt cellular signaling pathways critical for tumor growth was highlighted as a key mechanism.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Pyrrole derivatives have been shown to inhibit various kinases involved in cancer progression and angiogenesis.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antifungal Mechanisms : Similar to other antifungal agents, it may disrupt fungal cell wall synthesis or function through interference with essential metabolic pathways.

Structural Modifications and SAR

The structure-activity relationship (SAR) studies indicate that modifications on the pyrrole ring can significantly impact the biological activity. For instance:

  • Amino Group Positioning : The position and nature of substituents on the amino group can enhance solubility and bioavailability.
  • Fused Ring Systems : Incorporating additional heterocycles can improve potency against specific targets.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs of the tetrahydropyrrolo[3,4-c]pyrrole-dione core, highlighting substituent effects:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(2-Chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-Chloroacetyl C9H10ClN2O3 244.65 High reactivity for nucleophilic substitution; requires strict safety protocols (P201, P210) .
5-(2-Chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-Chloropropanoyl + 2-Me C10H13ClN2O3 244.67 Discontinued production; methyl group may enhance steric hindrance .
5-(2-Chlorobutanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione 2-Chlorobutanoyl C10H13ClN2O3 244.67 Longer alkyl chain increases lipophilicity; limited commercial availability .
2-Methyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione Methylglycyl C10H15N3O3 225.24 Contains secondary amine; potential for peptide-like interactions; research use only .

Key Observations:

  • Substituent Reactivity: Chloroacetyl derivatives (e.g., ) are highly reactive due to the electron-withdrawing chloro group, enabling nucleophilic substitutions. In contrast, the aminopropyl group in the target compound may confer basicity and hydrogen-bonding capacity, influencing biological activity or solubility.
  • Longer alkyl chains (e.g., ) enhance lipophilicity, which could improve membrane permeability in drug design.
  • Safety and Handling: Chlorinated analogs require stringent safety measures (e.g., avoiding heat sources ), whereas the aminopropyl variant may necessitate pH-controlled storage due to its amine group.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically follows a multi-step approach involving:

  • Construction of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core
  • Introduction of the 3-aminopropyl side chain at the 5-position

Core Formation via Cycloaddition Reactions

A key step in the preparation is the formation of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold through cycloaddition reactions. Recent research highlights the use of [3+2] cycloaddition between 2H-azirines and maleimides under visible light photocatalysis:

  • Method: Visible light-promoted [3+2] cycloaddition of 2H-azirines with maleimides in the presence of an organic photocatalyst.
  • Conditions: Mild, environmentally friendly, and diastereoselective.
  • Outcome: Efficient synthesis of dihydropyrrolo[3,4-c]pyrrole-1,3-diones with good functional group tolerance.
  • Advantages: This method avoids harsh reagents and allows for diverse substrate scope, facilitating the introduction of various substituents including aminopropyl groups after core formation.

Functionalization to Introduce the 3-Aminopropyl Group

The 3-aminopropyl substituent is generally introduced via nucleophilic substitution or amination reactions on a suitable precursor bearing a leaving group at the 5-position of the pyrrole ring:

  • Precursor: A 5-halogenated or 5-activated tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivative.
  • Reaction: Nucleophilic substitution with 3-aminopropyl nucleophile or reductive amination of a 5-formyl intermediate.
  • Considerations: Protection of the amine group during synthesis may be necessary to avoid side reactions, often using Boc or other protecting groups.
  • Purification: Chromatographic techniques and crystallization are typically employed to isolate the pure aminopropyl-substituted product.

Alternative Synthetic Routes and Polymer-Based Approaches

While the direct synthesis of 5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is less frequently reported, related pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have been synthesized as monomers for polymer semiconductors:

  • These syntheses involve constructing the pyrrole-dione core followed by functionalization with alkyl or aminoalkyl side chains.
  • The conjugated polymers derived from these monomers exhibit promising electronic properties, indicating the robustness of the synthetic methods employed for the core and side chain attachment.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Advantages References
Core formation [3+2] cycloaddition 2H-azirines + maleimides, visible light, photocatalyst Mild, diastereoselective, eco-friendly
Aminopropyl group introduction Nucleophilic substitution or reductive amination 5-halogenated precursor + 3-aminopropyl nucleophile; protecting groups as needed Selective functionalization, high purity Inferred from common synthetic practice
Polymer-based synthesis Copolymerization of pyrrolo[3,4-c]pyrrole-1,3-dione monomers Quaterthiophene copolymers, various functional groups Demonstrates versatility of core synthesis

Research Findings and Notes

  • The visible light-promoted cycloaddition method represents a significant advancement in the synthesis of tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones, offering a green and efficient route that can be adapted for aminopropyl derivatives.
  • The presence of the 3-aminopropyl substituent enhances the compound’s potential for further chemical modifications and applications in materials science.
  • Purity levels of ≥95% have been reported for related Boc-protected intermediates, indicating the feasibility of obtaining high-purity final products.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione?

The compound can be synthesized via visible-light photocatalyzed [3+2] cycloaddition between 2H-azirine and maleimide derivatives, as demonstrated for analogous pyrrolo[3,4-c]pyrrole-diones. Key parameters include:

  • Catalyst : 9-Mesityl-10-methylacridinium perchlorate (optimal for electron transfer) .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
  • Light source : Visible light (450–500 nm) to activate the photocatalyst . Post-synthesis, the aminopropyl side chain can be introduced via nucleophilic substitution or reductive amination.

Q. How can spectroscopic and crystallographic techniques characterize the stereochemistry of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR distinguish cis/trans configurations of the fused pyrrolidine-pyrrole system. For example, coupling constants (JJ) > 8 Hz in 1H^1H-NMR indicate cis-ring junctions .
  • X-ray crystallography : Resolves absolute stereochemistry, particularly the 3aH and 6aH positions in the bicyclic framework .
  • FT-IR : Confirms carbonyl stretching frequencies (~1700 cm1^{-1}) and amine N–H bonds (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of functionalization reactions on the pyrrolo[3,4-c]pyrrole-dione core?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic/nucleophilic sites. For example:

  • The C5 position (adjacent to the aminopropyl group) is electron-rich due to nitrogen lone-pair donation, favoring electrophilic substitution .
  • Frontier molecular orbital (FMO) analysis reveals LUMO localization at the carbonyl groups, guiding nucleophilic attack .

Q. What strategies mitigate side reactions during late-stage functionalization of the aminopropyl side chain?

  • Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the primary amine during reactions .
  • Chelation control : Metal catalysts (e.g., Pd0^0) direct cross-coupling reactions (e.g., Suzuki-Miyaura) to specific sites .
  • Solvent optimization : Non-polar solvents (e.g., toluene) reduce undesired nucleophilic side reactions .

Q. How does the compound’s fused ring system influence its performance in organic semiconductor applications?

Analogous pyrrolo[3,4-c]pyrrole-dione polymers exhibit:

  • High LUMO levels (~−3.5 eV), making them p-type semiconductors suitable for hole transport in organic thin-film transistors (OTFTs) .
  • Planar conformation : Enhances π-π stacking, achieving hole mobilities up to 0.013 cm2^2 V1^{-1} s1^{-1} . Computational studies suggest the aminopropyl group may improve solubility without disrupting conjugation .

Q. What methodologies validate the compound’s biological activity in targeting enzyme inhibition (e.g., kinases or proteases)?

  • Enzyme assays : Measure IC50_{50} values using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) .
  • Docking simulations : AutoDock Vina predicts binding poses within ATP-binding pockets, leveraging the compound’s hydrogen-bonding capacity from the dione and amine groups .
  • SAR studies : Compare activity of analogs with modified side chains to identify critical pharmacophores .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

  • Meta-analysis : Normalize data using standardized units (e.g., % inhibition at 10 μM) and exclude studies using impure samples (e.g., <95% purity) .
  • Crystallographic validation : Confirm target engagement via co-crystal structures, as seen in studies of related anti-mycobacterial derivatives .

Q. Why do solubility profiles vary significantly between similar pyrrolo[3,4-c]pyrrole-dione derivatives?

  • LogP calculations : The aminopropyl group reduces hydrophobicity (predicted LogP ~1.2 vs. ~2.5 for benzyl analogs) .
  • Counterion effects : Hydrochloride salts (e.g., ) enhance aqueous solubility compared to free bases .

Methodological Recommendations

Q. What in vitro models best assess the compound’s cytotoxicity and therapeutic potential?

  • Cell lines : Use HepG2 (liver) and HEK293 (kidney) for general toxicity screening.
  • 3D tumor spheroids : Mimic in vivo conditions for antitumor activity evaluation .
  • Metabolic stability assays : Incubate with liver microsomes to predict pharmacokinetics .

Q. How to optimize reaction yields in scale-up synthesis?

  • Flow chemistry : Photochemical microreactors (e.g., ) enhance light penetration and reduce side products .
  • DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading and irradiation time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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